2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL
Description
The compound 2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core substituted with a pyridin-4-yl group and a sulfanyl-linked 1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted with a 4-ethylphenyl group, contributing to its hydrophobic character.
Properties
IUPAC Name |
2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-2-13-3-5-15(6-4-13)19-24-18(27-25-19)12-28-20-22-16(11-17(26)23-20)14-7-9-21-10-8-14/h3-11H,2,12H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPRSQUYLDDSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Pyrimidinol Ring: The pyrimidinol ring can be synthesized by the condensation of a suitable aldehyde with a guanidine derivative.
Coupling of the Oxadiazole and Pyrimidinol Rings: The final step involves the coupling of the oxadiazole and pyrimidinol rings through a sulfanyl linkage, which can be achieved using thiol-based reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and pyrimidinol rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated derivatives of the pyridyl and pyrimidinol rings.
Scientific Research Applications
2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties based on the provided evidence:
Key Structural and Functional Differences:
Core Heterocycles: The target compound combines a pyrimidin-4-ol and 1,2,4-oxadiazole, whereas analogs like use a pyridazinone-triazole system. Pyrimidine derivatives are often associated with nucleotide mimicry and kinase interactions, while triazoles/oxadiazoles enhance metabolic stability and π-π stacking .
Substituent Effects: The 4-ethylphenyl group on the oxadiazole in the target compound may enhance lipophilicity compared to smaller substituents (e.g., methyl or unsubstituted phenyl in ). This could influence membrane permeability or target binding. The sulfanyl bridge in the target compound is analogous to sulfur-containing linkages in and , which are known to modulate redox activity or metal chelation.
Synthetic Accessibility :
- The synthesis of the target compound likely parallels methods in and , where oxadiazole precursors are coupled to pyrimidine cores via Cs₂CO₃-mediated nucleophilic substitution. However, the absence of explicit procedural details limits direct comparison.
Biological Implications: Compounds with pyridin-4-yl groups (as in the target) are prevalent in kinase inhibitors (e.g., imatinib analogs), suggesting possible ATP-binding site interactions. In contrast, benzoxazinone derivatives in may target bacterial enzymes due to structural resemblance to β-lactams.
Research Findings and Limitations
- Antibacterial Analogs : The antibacterial activity of sulfonyl-linked oxadiazoles in suggests that the target compound’s sulfanyl group could be optimized for similar applications, though empirical testing is required.
- Theoretical vs. Experimental Data : Compounds like highlight a gap between computational studies (e.g., DFT) and practical biological evaluation, which also applies to the target molecule.
Q & A
Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?
- Methodological Answer: Synthesis typically involves multi-step reactions starting with precursors like 4-ethylphenyl-oxadiazole and pyridinyl-pyrimidin-ol derivatives. Key steps include:
Oxadiazole Ring Formation: Cyclization of thioamide intermediates under reflux with reagents like POCl₃ or SOCl₂ .
Sulfanyl Linkage: Nucleophilic substitution between a methylsulfanyl-oxadiazole intermediate and a pyrimidin-ol derivative in polar aprotic solvents (e.g., DMF) at 60–80°C .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Optimization focuses on solvent choice, temperature control, and catalyst screening (e.g., triethylamine for deprotonation) to improve yields (typically 40–65%) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; oxadiazole methylene at δ 4.2–4.5 ppm) .
- X-ray Crystallography: Resolves bond lengths (e.g., S–C bond ~1.8 Å) and dihedral angles between aromatic rings, confirming spatial orientation .
- DFT Calculations: Validate experimental data by simulating molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) .
Q. How can preliminary biological activity screenings (e.g., antimicrobial) be designed for this compound?
- Methodological Answer:
- Assay Selection: Use standardized protocols like broth microdilution (CLSI guidelines) for MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
- Positive Controls: Compare with known antibiotics (e.g., ciprofloxacin).
- Data Interpretation: Correlate substituent effects (e.g., ethylphenyl vs. pyridinyl groups) with activity trends .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?
- Methodological Answer:
- DFT Studies: Calculate charge distribution (Mulliken charges) to identify nucleophilic/electrophilic sites for reaction design .
- Molecular Docking: Simulate binding affinity with enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Adjust force fields to account for sulfanyl and oxadiazole interactions .
- MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Q. What experimental strategies resolve contradictions in reaction mechanism proposals?
- Methodological Answer:
- Kinetic Studies: Monitor intermediate formation via HPLC-MS under varying temperatures/pH .
- Isotopic Labeling: Track sulfur migration using ³⁵S-labeled intermediates to distinguish between SN2 vs. radical mechanisms .
- In Situ Spectroscopy: Raman or IR spectroscopy to detect transient species during cyclization .
Q. How can this compound be tailored for materials science applications (e.g., organic semiconductors)?
- Methodological Answer:
- Functional Group Engineering: Introduce electron-withdrawing groups (e.g., nitro) to pyrimidin-ol to enhance charge transport .
- Thin-Film Fabrication: Use spin-coating (20% w/v in chloroform) and characterize conductivity via four-probe measurements .
- Stability Testing: Expose films to UV light/humidity and monitor degradation via SEM/XPS .
Q. What statistical approaches address data variability in bioactivity or synthetic yield studies?
- Methodological Answer:
- DoE (Design of Experiments): Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio) .
- Multivariate Analysis: PCA (Principal Component Analysis) to identify dominant variables affecting bioactivity .
- Error Propagation Models: Quantify uncertainty in yield predictions using Monte Carlo simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
